6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyrimidine: A simpler pyrimidine derivative with similar chemical properties.
6-Chloro-2-methylpyrimidin-4-amine: Another halogenated pyrimidine with a different substitution pattern.
Uniqueness
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-2-cyclobutyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c1-5-7(10)12-9(13-8(5)11)6-3-2-4-6/h6H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
NVHKMNFIUILBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2CCC2)N |
Origin of Product |
United States |
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